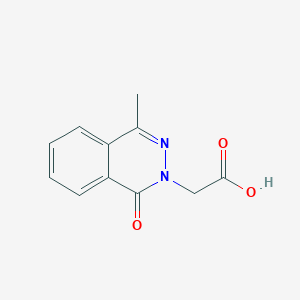

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVCCTSOVBCYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356073 | |

| Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68775-82-6 | |

| Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to present a thorough and practical resource.

Chemical Properties

This compound, a derivative of the phthalazinone heterocyclic system, possesses a scaffold of significant interest in medicinal chemistry. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | PubChem |

| Synonyms | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | PubChem |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |

| Molecular Weight | 218.21 g/mol | Calculated |

| Monoisotopic Mass | 218.06914 Da | Predicted |

| CAS Number | Not available | - |

| Physical State | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred |

| XlogP | 0.8 | Predicted |

| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | PubChem |

| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | PubChem |

Synthesis and Experimental Protocols

2.1. Step 1: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate

This procedure involves the N-alkylation of the phthalazinone core with ethyl chloroacetate.

-

Materials:

-

4-Methyl-2H-phthalazin-1-one (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of 4-methyl-2H-phthalazin-1-one in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl chloroacetate dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.

-

2.2. Step 2: Synthesis of this compound

This step involves the base-catalyzed hydrolysis of the ester intermediate.[3][4]

-

Materials:

-

Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol/Water mixture (e.g., 1:1 v/v)

-

Hydrochloric acid (HCl) (to acidify)

-

-

Protocol:

-

Dissolve the ethyl ester intermediate in an ethanol/water mixture.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the solid with cold water to remove inorganic salts and dry under vacuum.

-

Spectral Data Analysis (Expected)

While experimental spectra for the title compound are not available, the following characteristics can be predicted based on its structure and data from analogous compounds.[2][5]

-

¹H NMR:

-

Aromatic Protons: Multiplets in the range of δ 7.7-8.5 ppm corresponding to the four protons on the phthalazinone ring system.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.8-5.1 ppm for the methylene protons of the acetic acid moiety.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3-2.6 ppm for the methyl group at the 4-position.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Signals expected around δ 160-170 ppm for the lactam and carboxylic acid carbonyls.

-

Aromatic Carbons: Multiple signals in the δ 120-145 ppm region.

-

Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 18-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (lactam).

-

C=N and C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]+: Expected at m/z = 218.

-

[M+H]⁺: Expected at m/z = 219.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety.

-

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound has not been reported. However, the phthalazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.

Notably, several phthalazinone derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): Some phthalazinone-based compounds have demonstrated potent EGFR inhibitory activity, leading to apoptosis in cancer cells.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): This class of compounds has also been explored for its potential to inhibit VEGFR, a key regulator of angiogenesis.

-

Poly(ADP-ribose) polymerase (PARP): The phthalazinone core is a feature of several PARP inhibitors, which are effective in cancers with specific DNA repair deficiencies.

Given the prevalence of EGFR inhibition among phthalazinone derivatives, a simplified diagram of this pathway is presented below to illustrate a potential, though unconfirmed, mechanism of action for this class of compounds.

This guide serves as a foundational document for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed properties and biological activities.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its Analogs

Disclaimer: This document provides a comprehensive overview of the molecular structure, potential synthesis, and biological activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to a lack of specific experimental data for this exact compound in the public domain, this guide draws upon published information for structurally related phthalazinone derivatives to present representative experimental protocols, quantitative data, and potential mechanisms of action.

Core Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a phthalazinone core. The molecular structure and key identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃[1] |

| IUPAC Name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid[1] |

| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O[1] |

| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)[1] |

| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N[1] |

| Monoisotopic Mass | 218.06914 Da[1] |

| Predicted XlogP | 0.8[1] |

Synthesis and Characterization

While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be adapted from established methods for analogous phthalazinone derivatives. A representative two-step synthesis is outlined below.

Representative Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of 4-methyl-2H-phthalazin-1-one

-

To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-methyl-2H-phthalazin-1-one.

Step 2: Synthesis of this compound

-

To a solution of 4-methyl-2H-phthalazin-1-one (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents) and ethyl chloroacetate (1.5 equivalents).

-

Reflux the mixture for 12-18 hours.

-

After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

-

The crude ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate is then subjected to hydrolysis by refluxing with an excess of aqueous hydrochloric acid or a solution of sodium hydroxide in a water/ethanol mixture.

-

After hydrolysis is complete, the solution is cooled and acidified (if basic hydrolysis was used) to precipitate the final product.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][3]

Potential Biological Activities and Quantitative Data

The phthalazinone scaffold is a prominent feature in many biologically active compounds, exhibiting a range of pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[4] While data for the title compound is unavailable, the following tables summarize the activities of structurally related phthalazinone derivatives.

Anticancer Activity of Phthalazinone Analogs

Phthalazinone derivatives have shown promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[2]

| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |

| 12d | MDA-MB-231 | 0.57 | EGFR | [2] |

| 11d | MDA-MB-231 | 0.92 | EGFR | [2] |

| 12c | MDA-MB-231 | 1.89 | EGFR | [2] |

| Erlotinib | MDA-MB-231 | 1.02 | EGFR | [2] |

| 12d | MCF-7 | 1.9 | EGFR | [2] |

| 12c | MCF-7 | 1.4 | EGFR | [2] |

| 11d | MCF-7 | 2.1 | EGFR | [2] |

| Erlotinib | MCF-7 | 1.32 | EGFR | [2] |

Enzyme Inhibition by Phthalazinone Analogs

Certain phthalazinone derivatives have been identified as potent enzyme inhibitors, with aldose reductase being a notable target for the management of diabetic complications.[2]

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| 12d | EGFR | 21.4 | [2] |

| 12c | EGFR | 65.4 | [2] |

| 11d | EGFR | 79.6 | [2] |

| Erlotinib | EGFR | 80 | [2] |

| Zopolrestat | Aldose Reductase | - | [2] |

Signaling Pathways

Phthalazine analogs have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, a key process in tumor growth and metastasis.[5]

References

- 1. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is predicated on established reactions for the formation of the phthalazinone core and subsequent N-alkylation, drawing upon analogous procedures reported in the scientific literature.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the condensation of 2-acetylbenzoic acid with hydrazine hydrate to form the key intermediate, 4-methyl-2H-phthalazin-1-one. The subsequent step is the N-alkylation of this intermediate with an acetic acid equivalent, typically an ethyl haloacetate, followed by hydrolysis to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Methyl-2H-phthalazin-1-one

This procedure is adapted from the synthesis of similar phthalazinone derivatives.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylbenzoic acid | 164.16 | 16.4 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

A solution of 2-acetylbenzoic acid (0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (0.12 mol) is added dropwise to the solution with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold ethanol and dried to afford 4-methyl-2H-phthalazin-1-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This two-part step involves N-alkylation followed by ester hydrolysis, with the alkylation procedure being analogous to methods for N-alkylation of phthalazinones.[2][3]

Part A: N-Alkylation to form Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methyl-2H-phthalazin-1-one | 160.17 | 16.0 g | 0.1 |

| Ethyl bromoacetate | 167.00 | 11.2 mL | 0.11 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Dry Acetone | 58.08 | 150 mL | - |

Procedure:

-

A mixture of 4-methyl-2H-phthalazin-1-one (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry acetone (150 mL) is stirred in a round-bottom flask.

-

Ethyl bromoacetate (0.11 mol) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux for 12-24 hours, with reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, which can be purified by column chromatography or recrystallization.

Part B: Hydrolysis to this compound

Procedure:

-

The crude or purified ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate from the previous step is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of a base (e.g., 2M sodium hydroxide) or acid (e.g., 2M hydrochloric acid) is added.

-

The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

After cooling, the solution is acidified with a suitable acid (e.g., 2M HCl) until a precipitate forms.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as follows:

Caption: Experimental workflow for the synthesis and purification.

Data Summary

While specific quantitative data for the target molecule's synthesis is not available in the provided search results, the following table outlines the expected data points to be collected during the synthesis, based on analogous reactions.

| Step | Product | Expected Yield (%) | Key Characterization Data |

| 1 | 4-Methyl-2H-phthalazin-1-one | 70-90 | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 2a | Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate | 60-80 | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 2b | This compound | 80-95 (from ester) | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consider these protocols as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

Technical Guide: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited publicly available data for this specific compound, this document focuses on its identification, predicted properties, and a generalized synthesis approach based on related structures.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 68775-82-6 [1].

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | PubChem |

| CAS Number | 68775-82-6 | BLDpharm[1] |

| Molecular Formula | C11H10N2O3 | PubChem[2] |

| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | PubChem[2] |

| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | PubChem[2] |

| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

| Property | Predicted Value | Source |

| Monoisotopic Mass | 218.06914 Da | PubChem[2] |

| XlogP | 0.8 | PubChem[2] |

Predicted Collision Cross Section (CCS) values (Ų) Calculated using CCSbase

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 219.07642 | 144.4 |

| [M+Na]+ | 241.05836 | 154.9 |

| [M-H]- | 217.06186 | 145.7 |

| [M+NH4]+ | 236.10296 | 160.9 |

| [M+K]+ | 257.03230 | 151.4 |

| [M+H-H2O]+ | 201.06640 | 137.2 |

| [M+HCOO]- | 263.06734 | 164.0 |

| [M+CH3COO]- | 277.08299 | 186.6 |

| [M+Na-2H]- | 239.04381 | 151.1 |

| [M]+ | 218.06859 | 146.5 |

| [M]- | 218.06969 | 146.5 |

Source: PubChemLite[2]

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, a general synthetic route can be proposed based on the synthesis of analogous phthalazinone derivatives. A common method involves the N-alkylation of a phthalazinone precursor with an appropriate haloacetate ester, followed by hydrolysis.

General Experimental Protocol (Hypothetical):

-

Synthesis of 4-methyl-2H-phthalazin-1-one: This precursor can be synthesized from 2-acetylbenzoic acid and hydrazine hydrate in a suitable solvent like ethanol, typically under reflux.

-

N-alkylation: The 4-methyl-2H-phthalazin-1-one is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed.

-

Hydrolysis: The resulting ester, ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, is hydrolyzed to the carboxylic acid. This is usually achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), followed by acidification to precipitate the final product.

The following diagram illustrates the proposed synthetic workflow.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. While some related phthalazinone derivatives have been investigated for various pharmacological activities, including as anti-cancer agents, this data cannot be directly extrapolated to the title compound. Further research is required to elucidate its biological profile.

For illustrative purposes, a related compound, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazide derivative (12d), has been shown to exhibit anti-breast cancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to apoptosis.

The logical relationship for the mechanism of action of this related compound is depicted below.

Conclusion

This compound is a defined chemical entity with the CAS number 68775-82-6. While its basic chemical identifiers and some predicted physicochemical properties are available, there is a notable absence of published experimental data, including detailed synthetic protocols and biological activity studies. The information provided in this guide is based on the limited available data and analogies to structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and determine its potential applications in research and drug development.

References

An In-depth Technical Guide on 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

Introduction

2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a heterocyclic compound belonging to the phthalazinone class of molecules. Its IUPAC name is formally recognized as 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid .[1] Phthalazinone derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[2][3][4] While extensive research on the specific biological profile of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is not widely available in public literature, this guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential therapeutic applications by drawing parallels with closely related analogues within the phthalazinone family. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this chemical entity.

Chemical Properties and Data

The fundamental chemical properties of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | |

| Monoisotopic Mass | 218.06914 Da | [1] |

| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | [1] |

| Predicted XlogP | 0.8 | [1] |

Synthesis Pathway

A plausible synthetic route for 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can be conceptualized based on established methods for similar phthalazinone derivatives.[4][5] The synthesis would likely begin with 2-acetylbenzoic acid, which serves as a precursor to the phthalazinone core.

A generalized workflow for the synthesis is depicted below:

Potential Pharmacological Activities and Mechanism of Action

The phthalazinone scaffold is a well-established pharmacophore with a diverse range of biological activities.[3] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antidiabetic agents.[4][6]

Aldose Reductase Inhibition

A particularly notable activity for phthalazinone acetic acid derivatives is the inhibition of aldose reductase.[7] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[8] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol.[9] This accumulation can cause osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys, contributing to long-term diabetic complications.[8][10]

The polyol pathway is illustrated in the following diagram:

By inhibiting aldose reductase, compounds like 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid could potentially mitigate the development of diabetic neuropathy, retinopathy, and nephropathy.[11]

Quantitative data for the aldose reductase inhibitory activity of some related phthalazinone and other acetic acid derivatives are presented below for comparative purposes.

| Compound | Target | IC₅₀ | Reference |

| Zopolrestat | Aldose Reductase | 30 nM | [7] |

| Epalrestat | Aldose Reductase | - | [10] |

| Ponalrestat | Aldose Reductase | 7.7 nM (Ki) | [10] |

| TAT | Aldose Reductase | - | [11] |

Anticancer and Anti-inflammatory Potential

Other phthalazinone derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines and in vivo anti-inflammatory activity.[5][6] For instance, certain synthesized phthalazinone compounds showed notable activity in the carrageenan-induced rat paw edema model, a common assay for acute inflammation.[6]

Experimental Protocols

To evaluate the potential therapeutic activities of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, standard assays would be employed. Below are outlines of relevant experimental methodologies.

Aldose Reductase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the enzymatic activity of aldose reductase.

-

Enzyme Preparation : Aldose reductase can be partially purified from rat lenses or expressed recombinantly.

-

Assay Mixture : A reaction mixture is prepared containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the purified enzyme.

-

Inhibition Study : The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.

-

Reaction Monitoring : The enzymatic reaction is initiated by adding the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity (In Vitro)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines, providing an indication of cell viability and proliferation.

-

Cell Culture : Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated to determine the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a compound of interest due to its phthalazinone core, a scaffold known for diverse and potent pharmacological activities. While direct biological data for this specific molecule is scarce in the public domain, the well-documented activities of related analogues, particularly as aldose reductase inhibitors, suggest promising avenues for future research. Further investigation into its synthesis, in vitro and in vivo biological evaluation, and mechanism of action is warranted to fully elucidate its therapeutic potential, especially in the context of diabetic complications, cancer, and inflammatory disorders.

References

- 1. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 6. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of a potent new aldose reductase inhibitor, (5-(3-thienyltetrazol-1-yl)acetic acid (TAT), on diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a molecule of interest within pharmaceutical research and development. A critical physicochemical property influencing its biopharmaceutical behavior is its solubility. This document provides a comprehensive overview of the methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not publicly available in the cited literature, this guide furnishes detailed experimental protocols and data presentation frameworks essential for its empirical determination in a laboratory setting.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and data compilation, the following table provides a standardized format for presenting such data once it is determined experimentally.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Water | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Future Study] |

| e.g., pH 7.4 Buffer | e.g., 37 | Data Not Available | Data Not Available | e.g., HPLC | [Future Study] |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis | [Future Study] |

| e.g., Propylene Glycol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Future Study] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental step in the pre-formulation stage of drug development. The choice of method can depend on the properties of the active pharmaceutical ingredient (API) and the intended application. The "shake-flask" method is a widely recommended and accepted technique for determining equilibrium solubility.[1]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Vials or flasks with airtight seals

-

Mechanical shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Validated analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a mechanical shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).[1] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[1] The time required for equilibration should be established by taking measurements at different time points until the concentration of the dissolved API remains constant.[1]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) spectrophotometry.[2]

-

Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition to ensure the reliability of the results.[1]

Kinetic Solubility Determination

Kinetic solubility measurements are often used in early drug discovery as a higher-throughput method to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Objective: To rapidly estimate the solubility of this compound under non-equilibrium conditions.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate, creating a range of concentrations.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or turbidimetry.

-

Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

It is important to note that kinetic solubility values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

Spectroscopic and Synthetic Profile of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic route, and experimental protocols for the compound (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds and established principles of chemical synthesis and analysis to offer a robust predictive and methodological resource.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

-

Molecular Formula: C₁₁H₁₀N₂O₃

-

Molecular Weight: 218.21 g/mol

-

CAS Number: 819380-08-0

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Note: Predicted chemical shifts (δ) are in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

| ¹H NMR | ¹³C NMR |

| Assignment | Predicted δ (ppm) |

| -CH₃ (s) | ~ 2.3 - 2.5 |

| -CH₂- (s) | ~ 4.8 - 5.0 |

| Aromatic-H (m) | ~ 7.7 - 8.4 |

| -COOH (broad s) | ~ 10 - 12 |

Table 2: Expected Infrared (IR) Absorption Bands

Note: Based on characteristic vibrational frequencies for the functional groups present in the molecule.[1][2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=O (Phthalazinone Amide) | Stretching | 1650 - 1680 | Strong |

| C=N (Phthalazinone) | Stretching | 1580 - 1620 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bending | 920 - 950 | Broad, Medium |

Table 3: Predicted Mass Spectrometry Data

Note: Data for the protonated molecule [M+H]⁺ is presented. ESI-MS is a suitable technique for this analysis.

| Parameter | Predicted Value |

| Monoisotopic Mass | 218.06914 Da |

| [M+H]⁺ m/z | 219.07642 |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 144.4 Ų |

Synthetic Workflow and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-acetylbenzoic acid. The proposed synthetic pathway is illustrated in the workflow diagram below.

Caption: Proposed synthesis workflow for this compound.

Protocol 1: Synthesis of 4-Methyl-2H-phthalazin-1-one (Step 1)

This protocol is adapted from the general synthesis of 4-substituted phthalazinones.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-methyl-2H-phthalazin-1-one.

Protocol 2: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (Step 2)

This protocol is based on the N-alkylation of phthalazinones.[5][6]

-

Reaction Setup: To a solution of 4-methyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Reagent Addition: Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of this compound (Step 3)

This is a standard procedure for the hydrolysis of an ethyl ester.

-

Reaction Setup: Dissolve the ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Reagent Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents of a 1M aqueous solution).

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C until the ester is fully hydrolyzed (monitor by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate should form.

-

Purification: Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product.

Spectroscopic Analysis Protocols

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[7][8] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 5: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[3]

Protocol 6: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode.[9][10]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peak, typically [M+H]⁺, and any other significant fragment ions.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu.eg [bu.edu.eg]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as Minalrestat (ARI-509), is a potent, orally active inhibitor of the enzyme aldose reductase. This enzyme is the rate-limiting step in the polyol pathway of glucose metabolism, a pathway that becomes particularly active during hyperglycemic states characteristic of diabetes mellitus. Over-activity of the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Minalrestat's mechanism of action centers on the inhibition of aldose reductase, thereby mitigating the downstream metabolic and signaling abnormalities associated with this pathway. This technical guide provides an in-depth overview of the core mechanism of action of Minalrestat, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of cellular glucose is metabolized via glycolysis. However, in the presence of high intracellular glucose concentrations, a significant fraction is shunted into the polyol pathway.[1]

1.1. The Polyol Pathway

The polyol pathway consists of two primary enzymatic steps:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[1]

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor.[1]

Minalrestat is a specific inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway. By blocking this step, Minalrestat prevents the conversion of excess glucose into sorbitol.

1.2. Pathophysiological Consequences of Polyol Pathway Activation

The overactivation of the polyol pathway contributes to cellular damage through several mechanisms:

-

Osmotic Stress: Sorbitol is relatively impermeable to cell membranes and its intracellular accumulation leads to a hyperosmotic environment, causing cellular swelling and damage.[1]

-

Redox Imbalance: The consumption of NADPH by aldose reductase depletes the cellular reserves of this critical cofactor. NADPH is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. A reduction in NADPH impairs the cell's ability to counteract oxidative stress.[1]

-

Increased Oxidative Stress: The depletion of NADPH and subsequent reduction in GSH levels lead to an increase in reactive oxygen species (ROS), contributing to oxidative damage to cellular components.

-

Protein Kinase C (PKC) Activation: Increased flux through the polyol pathway and the resulting oxidative stress can lead to the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-β and PKC-δ.[2][3] This activation is linked to many of the vascular complications of diabetes.

-

Advanced Glycation End-product (AGE) Formation: The metabolic disturbances caused by the polyol pathway can contribute to the formation of advanced glycation end-products (AGEs), which are involved in the long-term complications of diabetes.

Minalrestat, by inhibiting aldose reductase, aims to prevent these deleterious downstream effects.

Downstream Signaling Pathways Modulated by Minalrestat

By inhibiting aldose reductase, Minalrestat influences downstream signaling pathways that are aberrantly activated in hyperglycemic conditions.

2.1. Prevention of Protein Kinase C (PKC) Activation

Hyperglycemia-induced activation of aldose reductase contributes to the activation of several PKC isoforms. This is thought to occur through increased formation of diacylglycerol (DAG) and heightened oxidative stress.[2][3] Specifically, the activation of PKC-β and PKC-δ has been linked to vascular complications in diabetes. Minalrestat, by blocking the polyol pathway at its entry point, is expected to prevent this downstream activation of PKC.[4]

2.2. Modulation of Nitric Oxide (NO) Signaling

Studies have shown that aldose reductase inhibition can correct impaired microvascular reactivity in diabetic models, a process that involves nitric oxide (NO).[5] The beneficial effect of Minalrestat on microvascular responses was reversed by inhibitors of nitric oxide synthase (NOS), indicating that Minalrestat's action is upstream of NO signaling.[5] Conversely, NO has been shown to maintain aldose reductase in an inactive state, suggesting a feedback loop.[6][7] In diabetes, where NO bioavailability is often reduced, this inhibitory check on aldose reductase may be lost. By reducing the metabolic stress caused by the polyol pathway, Minalrestat may help restore normal NO-mediated vascular function.

Quantitative Data

While specific IC50 values for Minalrestat are not consistently reported in recent publicly available literature, it is recognized as a potent aldose reductase inhibitor.[8][9]

Table 1: In Vitro Inhibitory Activity of Minalrestat and Other Aldose Reductase Inhibitors

| Compound | IC50 Value | Source Organism/Cell Line for Aldose Reductase |

| Minalrestat | Potent inhibitor, specific IC50 not consistently reported | Not specified |

| Epalrestat | 10 nM | Human Placenta[8] |

| Ranirestat | 400 nM | HepG2 cells[8] |

| Tolrestat | 35 nM | Bovine Lenses[8] |

Table 2: Comparative Potency of Aldose Reductase Inhibitors

| Compound | Class | Relative Potency vs. AS-3201 |

| Minalrestat | Cyclic Imide | ~3.5x Less Potent[10] |

| Fidarestat | Cyclic Imide | ~9x Less Potent[10] |

| Zopolrestat | Acetic Acid Derivative | ~226x Less Potent[10] |

| Ponalrestat | Acetic Acid Derivative | ~259x Less Potent[10] |

Table 3: Summary of In Vivo and In Vitro Effects of Minalrestat

| Tissue/System | Dose/Concentration | Duration | Observed Effect | Reference |

| Mesenteric Microvessels (in diabetic rats) | 10 mg/kg/day (oral gavage) | 30 days | Completely prevented impaired microvascular responses to inflammatory mediators. | [5][11] |

| Postcapillary Venules (in diabetic rats) | 10 mg/kg (oral gavage) | Single Dose | Restored the reduced number of adhered and migrated leukocytes. | [11] |

| Primary Cultured Rat Mesangial Cells | 100 µM | 48 hours | Decreased intracellular sorbitol without affecting intracellular glucose; caused accumulation of PKC-α and -β2. | [11] |

Experimental Protocols

4.1. In Vitro Aldose Reductase Inhibition Assay (Generalized Protocol)

This assay is used to determine the IC50 value of a compound against aldose reductase.

-

Objective: To quantify the inhibitory potency of Minalrestat on aldose reductase activity.

-

Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).

-

Materials:

-

Purified aldose reductase (e.g., from bovine lenses or recombinant human).

-

NADPH solution.

-

Substrate solution (e.g., DL-glyceraldehyde).

-

Phosphate buffer (pH 6.2-7.0).

-

Minalrestat stock solution (in a suitable solvent like DMSO).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of Minalrestat.

-

In a 96-well plate, add phosphate buffer, aldose reductase enzyme solution, and varying concentrations of Minalrestat (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the NADPH and substrate solutions.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Minalrestat.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Minalrestat concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.2. In Vivo Study in a Diabetic Rat Model

This protocol is for evaluating the efficacy of Minalrestat in an animal model of diabetes.

-

Objective: To assess the effect of Minalrestat on diabetic complications, such as impaired microvascular reactivity.

-

Procedure:

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar rats) via a single intraperitoneal injection of a diabetogenic agent like streptozotocin or alloxan. Blood glucose levels are monitored to confirm the diabetic state.[12]

-

Drug Administration: Diabetic rats are divided into a control group (receiving vehicle) and a treatment group (receiving Minalrestat, e.g., 10 mg/kg/day via oral gavage for 30 days). A non-diabetic control group is also maintained.[5][11]

-

Assessment of Microvascular Reactivity (Intravital Microscopy):

-

At the end of the treatment period, rats are anesthetized.

-

The mesenteric microcirculation is exteriorized and observed under an intravital microscope.

-

Topical application of vasoactive agents (e.g., bradykinin, histamine) is performed.

-

Changes in the diameter of arterioles and venules are recorded and quantified to assess vascular reactivity.[5]

-

-

Biochemical Analysis: At the end of the study, tissues such as the sciatic nerve can be harvested to measure the levels of sorbitol and fructose to confirm the inhibition of the polyol pathway.[12]

-

4.3. Measurement of PKC Accumulation in Mesangial Cells

This protocol describes how to assess the effect of Minalrestat on PKC in a cell culture model.

-

Objective: To determine if Minalrestat can prevent high glucose-induced PKC translocation and activation in rat mesangial cells.

-

Procedure:

-

Cell Culture: Primary rat mesangial cells are cultured.

-

Treatment: Cells are exposed to normal glucose, high glucose, or high glucose with Minalrestat (e.g., 100 µM) for a specified duration (e.g., 48 hours).[11]

-

Cell Fractionation: Cytosolic and membrane fractions of the cell lysates are separated by ultracentrifugation.

-

Western Blotting: The protein levels of specific PKC isoforms (e.g., PKC-α, -β1, -β2, -δ, -ε) in the cytosolic and membrane fractions are quantified by Western blotting using specific antibodies. An increase in the membrane fraction indicates activation.

-

Data Analysis: The band intensities are quantified and compared between the different treatment groups to determine the effect of Minalrestat on PKC translocation.

-

Conclusion

This compound (Minalrestat) is a potent inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. Its primary mechanism of action involves the prevention of sorbitol accumulation in tissues under hyperglycemic conditions. This, in turn, mitigates osmotic stress, reduces redox imbalance by preserving NADPH levels, and prevents the aberrant activation of downstream signaling molecules like Protein Kinase C. By targeting a key enzymatic step in the pathogenesis of diabetic complications, Minalrestat represents a targeted therapeutic strategy. The experimental protocols and quantitative data presented in this guide provide a framework for further research and development of aldose reductase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Requirement of Aldose Reductase for the Hyperglycemic Activation of Protein Kinase C and Formation of Diacylglycerol in Vascular Smooth Muscle Cells - ProQuest [proquest.com]

- 4. Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minalrestat, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide prevents aldose reductase activation and sorbitol accumulation during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

Potential Biological Activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide consolidates the current understanding of the potential biological activities of the phthalazinone scaffold, with a specific focus on analogs of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Direct experimental data on the biological effects of this compound is not extensively available in peer-reviewed literature. However, substantial research on structurally related phthalazinone derivatives has revealed a broad spectrum of pharmacological activities. This document synthesizes findings from various studies on these analogs, presenting key quantitative data, outlining common experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to guide future research and drug discovery efforts centered on this chemical class.

Introduction to the Phthalazinone Scaffold

The phthalazinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this structure have been investigated for a range of therapeutic applications, demonstrating activities that include anticancer, anticonvulsant, and enzyme inhibitory effects. The structural motif of this compound combines the phthalazinone core with an acetic acid side chain, suggesting potential for various biological interactions.

Potential Therapeutic Applications of Phthalazinone Analogs

Research into derivatives of the phthalazinone nucleus has uncovered a variety of significant biological activities. These findings suggest potential therapeutic avenues that could be explored for this compound and its future derivatives.

Anticancer Activity

Several studies have highlighted the potential of phthalazinone derivatives as anticancer agents. One prominent mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

A series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line.[1] Notably, some of these compounds exhibited potent cytotoxic activities, with IC50 values comparable to or better than the standard EGFR inhibitor, Erlotinib.[1]

// Nodes Ligand [label="Ligand (e.g., EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Phthalazinone [label="(4-methyl-1-oxophthalazin-2(1H)-yl)acetic\nacid Analog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Phthalazinone -> EGFR [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Dimerization -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Downstream -> Apoptosis [arrowhead=tee, color="#5F6368"]; } Caption: Proposed EGFR Inhibition by Phthalazinone Analogs.

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations. Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been identified as potent PARP-1 inhibitors.[2] Structure-activity relationship (SAR) studies have indicated that the 4-benzyl phthalazinone scaffold is key for PARP-1 inhibitory activity.[2]

Anticonvulsant Activity

A series of 1-substituted-4-hydroxyphthalazines were synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models.[3] Several compounds in this series demonstrated significant anticonvulsant activity, suggesting a potential role for the phthalazinone scaffold in the development of novel antiepileptic drugs.[3]

Quantitative Data on Phthalazinone Analog Activity

The following tables summarize the quantitative data for various phthalazinone derivatives from the cited literature.

Table 1: Cytotoxic and EGFR Inhibitory Activities of Phthalazinone Analogs [1]

| Compound | Target Cell Line | IC50 (µM) | EGFR Inhibition IC50 (nM) |

| 11d | MDA-MB-231 | 0.92 | Not Reported |

| 12c | MDA-MB-231 | 1.89 | Not Reported |

| 12d | MDA-MB-231 | 0.57 | 21.4 |

| Erlotinib (Control) | MDA-MB-231 | 1.02 | 80 |

Table 2: PARP-1 Inhibitory Activity of a Phthalazinone Analog [2]

| Compound | Target | IC50 (nM) |

| B6 | PAK4 | 5.9 |

Note: The data in Table 2 refers to a specific derivative targeting PAK4, as detailed in the cited study.[2] While the study focuses on PARP-1 inhibitors, this specific quantitative data point for a related compound is included for illustrative purposes.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the evaluation of phthalazinone derivatives, based on the available literature.

General Synthetic Procedure for Phthalazinone Derivatives

The synthesis of phthalazinone derivatives often involves a multi-step process. A general workflow is outlined below.

// Nodes Start [label="Starting Material\n(e.g., 4-Substituted-2H-phthalazin-1-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="N-Alkylation\n(e.g., with ethyl chloroacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazinolysis [label="Hydrazinolysis\n(to form hydrazide)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Azide Coupling or Condensation\n(with amino acids, amines, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Phthalazinone\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Alkylation [color="#5F6368"]; Alkylation -> Hydrazinolysis [color="#5F6368"]; Hydrazinolysis -> Coupling [color="#5F6368"]; Coupling -> Final [color="#5F6368"]; } Caption: General Synthetic Workflow for Phthalazinone Analogs.

A common starting point is the chemoselective N-alkylation of a substituted 2H-phthalazin-1-one with a reagent like ethyl chloroacetate.[1] The resulting ester can then undergo hydrazinolysis to form a key acetohydrazide intermediate.[1] This intermediate can be further modified through azide coupling with amino acid esters or amines, or through condensation and cyclization reactions with various carbonyl compounds to yield a diverse library of final products.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a control drug (e.g., Erlotinib) for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

EGFR Inhibition Assay

The ability of compounds to inhibit EGFR kinase activity is determined using in vitro kinase assays.

Principle: These assays typically measure the phosphorylation of a substrate by the EGFR enzyme in the presence of ATP. The inhibition of this phosphorylation by a test compound is quantified.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature for a set time to allow for the phosphorylation reaction to proceed.

-

Detection: The level of phosphorylation is detected using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

-

Data Analysis: The percentage of EGFR inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on its structural analogs strongly suggests that this compound and its derivatives are promising candidates for further investigation. The phthalazinone scaffold has demonstrated significant potential in the fields of oncology and neurology.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Screening against a panel of cancer cell lines, key kinases (such as EGFR and PARP), and in models of neurological disorders would be a logical next step. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on the phthalazinone core.

References

The Phthalazinone Core: A Journey from 19th Century Synthesis to Frontline Cancer Therapy

An In-depth Technical Guide on the Discovery, History, and Application of Phthalazinone Compounds

Abstract

The phthalazinone scaffold, a fused nitrogen-containing heterocycle, has evolved from a 19th-century chemical curiosity into a cornerstone of modern medicinal chemistry. This guide traces the trajectory of phthalazinone compounds from their initial synthesis to their contemporary role as powerful therapeutic agents. We will delve into the seminal discovery of the core structure, explore the development of key synthetic methodologies, and focus on the landmark discovery of Olaparib, the first-in-class PARP inhibitor that has revolutionized treatment for cancers with specific genetic vulnerabilities. This document provides researchers, scientists, and drug development professionals with a detailed historical context, comprehensive experimental protocols, quantitative structure-activity relationship (SAR) data, and a visualization of the critical signaling pathway central to the action of phthalazinone-based PARP inhibitors.

Early History and Discovery of the Phthalazinone Scaffold

The foundational chemistry of the phthalazinone core was established in the late 19th century. The first synthesis is credited to Siegmund Gabriel and A. Gump in 1895, who reported the reaction of o-phthalic acid derivatives with hydrazine. The classical and most direct approach involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate, typically under reflux conditions, to yield the corresponding 4-substituted-2H-phthalazin-1-one. This reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization and dehydration to form the stable, bicyclic phthalazinone ring system.

While phthalic anhydride was first reported by Auguste Laurent in 1836, its reaction with hydrazines became a common method for generating the related phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a closely allied structure. The fundamental reactivity of phthalic acid derivatives with hydrazine laid the groundwork for all subsequent phthalazinone chemistry.[1][2][3] For decades, these compounds remained primarily of academic interest, with their profound biological potential yet to be uncovered.

The Modern Era: Emergence as a Privileged Pharmacophore

The 20th century saw the gradual recognition of the phthalazinone core as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to a wide range of biological targets.[4] Derivatives have been investigated for a multitude of pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects.[1]

However, the most significant breakthrough for the phthalazinone class came with the exploration of its potential in oncology. This journey culminated in the development of Olaparib, a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP).

Case Study: The Discovery and Development of Olaparib (Lynparza®)

The story of Olaparib represents a triumph of rational drug design and a deep understanding of cancer biology.

-